molecular formula C12H10N2O4 B2976914 N-(2-furylmethyl)-4-nitrobenzamide CAS No. 329939-82-4

N-(2-furylmethyl)-4-nitrobenzamide

Cat. No.: B2976914
CAS No.: 329939-82-4
M. Wt: 246.222
InChI Key: JPHKHMWMYZLRQR-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-nitrobenzamide: is an organic compound that features a furan ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-furylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 4-amino-N-(2-furylmethyl)benzamide.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

N-(2-furylmethyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The furan ring may also contribute to the compound’s activity by facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

    N-(2-furylmethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-furylmethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

    N-(2-furylmethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness: N-(2-furylmethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which can impart distinct chemical and biological properties. The nitro group can participate in redox reactions, while the furan ring can engage in various substitution reactions, making this compound versatile for different applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHKHMWMYZLRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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